Methyl 4-(decylamino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(decylamino)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a decylamino group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(decylamino)-4-oxobutanoate typically involves the esterification of 4-(decylamino)-4-oxobutanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(decylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The decylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(decylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(decylamino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The decylamino group can facilitate binding to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(octylamino)-4-oxobutanoate
- Methyl 4-(dodecylamino)-4-oxobutanoate
- Methyl 4-(hexylamino)-4-oxobutanoate
Uniqueness
Methyl 4-(decylamino)-4-oxobutanoate is unique due to its specific chain length of the decylamino group, which can influence its hydrophobicity and interaction with biological targets. This makes it distinct from other similar compounds with shorter or longer alkyl chains.
Properties
CAS No. |
62417-24-7 |
---|---|
Molecular Formula |
C15H29NO3 |
Molecular Weight |
271.40 g/mol |
IUPAC Name |
methyl 4-(decylamino)-4-oxobutanoate |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-13-16-14(17)11-12-15(18)19-2/h3-13H2,1-2H3,(H,16,17) |
InChI Key |
LUUGAOXQBCDKBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.